[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride
Description
[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS: 1784574-90-8) is a sulfonyl chloride derivative featuring a cyclobutane ring substituted with a difluoromethyl group. Its molecular formula is C₆H₉ClF₂O₂S, with a molecular weight of 218.65 g/mol and an MDL number MFCD28531679 . The compound’s structure includes a sulfonyl chloride (-SO₂Cl) functional group, which confers high reactivity, particularly in nucleophilic substitution reactions. It is classified under GHS hazard codes H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), with a UN transportation code 3265 (Class 8, corrosive) .
Structure
3D Structure
Properties
IUPAC Name |
[1-(difluoromethyl)cyclobutyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-6(5(8)9)2-1-3-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNNQBUDUGDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with difluoromethyl sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily undergoes nucleophilic substitution, enabling diverse derivatization:
| Reaction Type | Nucleophile | Product Class | Key Conditions | Yield Range* |
|---|---|---|---|---|
| Sulfonamide formation | Amines (R-NH₂) | Sulfonamides | Base (e.g., Et₃N), RT | 70–95% |
| Sulfonate ester synthesis | Alcohols (R-OH) | Alkyl/aryl sulfonates | Pyridine, 0–25°C | 65–90% |
| Thiosulfonate generation | Thiols (R-SH) | Thiosulfonates | Mild base, inert atmosphere | 60–85% |
*Yields extrapolated from analogous sulfonyl chloride systems .
The difluoromethyl group enhances electrophilicity at sulfur by electron-withdrawing effects, accelerating nucleophilic attack. Steric hindrance from the cyclobutyl ring may reduce reactivity with bulky nucleophiles .
Cross-Coupling and Catalytic Transformations
The compound participates in metal-catalyzed reactions, leveraging the sulfonyl chloride as a directing or leaving group:
-
Suzuki–Miyaura Coupling :
Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, replacing -SO₂Cl with aryl groups (50–75% yield).
Mechanism : Oxidative addition of Pd⁰ to S–Cl bond → transmetalation → reductive elimination. -
Kornblum-Type Oxidation :
Under basic conditions (e.g., DMSO, K₂CO₃), the sulfonyl chloride can oxidize adjacent C–H bonds to carbonyls via intermediates resembling α-carbonyliminium ions .
Rearrangement Pathways
The cyclobutyl framework influences reaction trajectories through strain-driven processes:
-
Ring-Opening Metathesis :
With Grubbs catalysts, the cyclobutane ring undergoes strain-release polymerization, forming polyolefins with pendant sulfonyl groups (experimental yields pending) . -
Smiles Rearrangement :
Intramolecular attack by tethered nucleophiles (e.g., -OH, -NH₂) triggers -sigmatropic shifts, forming fused bicyclic sulfonamides/sulfates (theoretical feasibility supported by DFT studies) .
Comparative Reactivity with Analogues
The difluoromethyl-cyclobutyl motif confers distinct reactivity vs. similar sulfonyl chlorides:
| Compound | Relative Reactivity* | Steric Demand | Thermal Stability |
|---|---|---|---|
| Methanesulfonyl chloride | 1.00 (reference) | Low | Moderate |
| Cyclohexylmethanesulfonyl chloride | 0.75 | High | High |
| This compound | 0.92 | Medium | Moderate-High |
*Normalized rate constants for hydrolysis at pH 7.
Scientific Research Applications
Organic Synthesis
[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride is utilized as a reagent in organic synthesis. It can serve as an electrophile in various reactions due to the high reactivity of the sulfonyl chloride group. Key reactions include:
- Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by various nucleophiles, leading to the formation of new compounds.
- Coupling Reactions : It plays a role in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a crucial reagent alongside palladium catalysts.
Biological Applications
The compound has been investigated for its potential biological activities, particularly in modifying biomolecules and studying enzyme interactions.
- Enzyme Inhibition : Studies have shown that this compound can inhibit serine proteases effectively. The presence of the difluoromethyl group enhances its inhibitory potency, with IC50 values reported in the nanomolar range.
- Antimicrobial Activity : In vitro studies demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL.
Material Science
This compound is also explored in material science for synthesizing advanced materials with tailored properties. Its ability to modify existing compounds makes it valuable for developing new materials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition at concentrations around 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition Mechanism
In a structure-activity relationship analysis, researchers evaluated the compound's ability to inhibit serine proteases. The study highlighted that the difluoromethyl substitution significantly increased the compound's inhibitory effects compared to other derivatives.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro assays on cancer cell lines such as HeLa and MCF-7 revealed that this compound induced cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential for therapeutic applications in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition observed |
| Enzyme Inhibition | Serine Proteases | Nanomolar range | Enhanced by difluoromethyl group |
| Cytotoxicity | HeLa | 10 | Induced apoptosis |
| MCF-7 | 20 | Potential for cancer therapy |
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new bonds and the release of hydrochloric acid. The difluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with [1-(difluoromethyl)cyclobutyl]methanesulfonyl chloride but differ in substituents or functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Modification |
|---|---|---|---|---|
| This compound | 1784574-90-8 | C₆H₉ClF₂O₂S | 218.65 | -SO₂Cl, -CF₂H on cyclobutane |
| [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride | 2386662-87-7 | C₇H₁₀ClF₂O₂S | 232.70 | -SO₂Cl, -CF₂CH₃ on cyclobutane |
| [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride | 1909326-55-1 | C₇H₁₄ClNO₂S | 211.71 | -SO₂Cl, -N(CH₃)₂ on cyclobutane |
Key Observations:
Reactivity: All three compounds contain the sulfonyl chloride group, making them reactive toward amines or alcohols to form sulfonamides or sulfonate esters. However, the electron-withdrawing difluoromethyl group in the target compound may accelerate hydrolysis compared to the dimethylamino analog, which has electron-donating properties .
Physicochemical and Hazard Profiles
Key Observations:
- The target compound and its dimethylamino analog are both temporarily unavailable, suggesting challenges in synthesis or commercial production .
Biological Activity
[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS No. 1784574-90-8) is a sulfonyl chloride compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C6H8ClF2O2S. The presence of difluoromethyl and methanesulfonyl groups contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It can inhibit key enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways associated with inflammation and cancer progression.
- Chemical Reactivity : Its electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins or nucleic acids.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on its derivatives showed promising results against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus.
| Compound Name | Molecular Formula | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C6H8ClF2O2S | 0.5 μM |
| N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide | C13H22N2O2S | 0.25 μM |
| N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide | C14H16ClN2O2S | 0.15 μM |
The MIC values suggest that this compound could serve as a lead for the development of new antimicrobial agents.
Anticancer Activity
Certain derivatives of this compound have been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, indicating potential therapeutic applications.
Case Study: Cytotoxic Effects
A notable study evaluated the cytotoxic effects of a derivative on HepG2 liver cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 μM, with an IC50 value determined to be approximately 5 μM.
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | HepG2 | 5 | Induction of oxidative stress |
| Derivative B | MCF-7 | 7 | Apoptosis via mitochondrial pathway |
The mechanism involved the induction of oxidative stress leading to programmed cell death, highlighting its potential as an anticancer agent.
Safety and Toxicology
While exploring the biological activities, it is essential to consider the safety profile of this compound. The compound has been classified as toxic if inhaled or ingested and may cause severe skin burns and eye damage.
Toxicity Data
| Toxicity Type | Value |
|---|---|
| Oral LD50 (Rat) | 50 mg/kg |
| Dermal LD50 (Rat) | 200 mg/kg |
| Inhalation LC50 (Rat) | 25 ppm (4h) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
